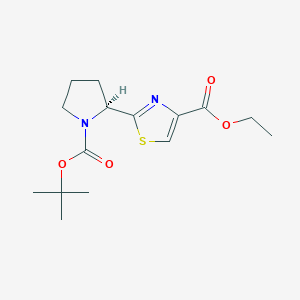

2-((S)-1-tert-Butoxycarbonyl-pyrrolidin-2-yl)-thiazole-4-carboxylic acid ethyl ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

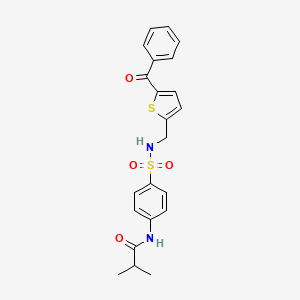

Molecular Structure Analysis

The molecular structure of esters involves a carbonyl group adjacent to an ether group . The specific structure of “2-((S)-1-tert-Butoxycarbonyl-pyrrolidin-2-yl)-thiazole-4-carboxylic acid ethyl ester” would involve these functional groups along with a thiazole ring and a pyrrolidine ring.Chemical Reactions of Esters Esters can undergo a variety of reactions, including hydrolysis, reduction, and transesterification . Hydrolysis, which can be either acid or base-catalyzed, involves the breaking of the ester bond to form a carboxylic acid and an alcohol . Reduction of esters typically results in primary alcohols .

Wissenschaftliche Forschungsanwendungen

Synthesis Methodologies

The compound is part of research in synthetic organic chemistry, particularly in the context of creating complex molecular structures. A key application involves the Hantzsch pyrrole synthesis, where ethyl esters of 2-alkyl- and 2,4-dialkylpyrrole-3-carboxylic acids are generated, highlighting the versatility of esters in synthesizing pyrrole derivatives with varied substituents (Roomi & Macdonald, 1970). Additionally, the compound serves as a precursor in enantioselective processes using hydrolytic enzymes, demonstrating its role in resolving chiral, racemic esters, which is crucial for developing scalable enantioselective processes in industrial biocatalysis (Chikusa et al., 2003).

Chemical Transformations and Applications

Research has also explored its applications in synthesizing oxazolidines, thiazolidines, and derivatives thereof from β-hydroxy- or β-mercapto-α-amino acid esters, showcasing its utility in creating compounds with potential pharmacological activities (Badr et al., 1981). This versatility is further illustrated in the divergent and solvent-dependent reactions of related diaza-dienes with enamines, leading to the synthesis of various nitrogen-containing heterocycles, which are of interest for developing new materials and active pharmaceutical ingredients (Rossi et al., 2007).

Molecular Interactions and Structural Studies

On a molecular level, studies have demonstrated its role in the synthesis of heterocycles and the analysis of molecular interactions, such as the rearrangement of active ester intermediates during amide coupling processes. These findings provide insights into the mechanisms of peptide bond formation and the stability of ester intermediates in various solvents, contributing to the understanding of peptide synthesis and drug design (Mahmoud et al., 2005).

Novel Compound Synthesis

Furthermore, the compound is used in the preparation of novel structures like Pyrrolo[2,1-b]thiazol-3(2H)-ones, highlighting its role in generating new molecules with potential biological activity. These compounds are of interest for further pharmacological evaluation and could serve as leads for the development of new therapeutic agents (Tverdokhlebov et al., 2004).

Wirkmechanismus

The mechanism of action of esters depends on their specific structure and the context in which they are used. For example, in biological systems, some esters are known to have anti-inflammatory and anti-thrombotic properties .

Physical and Chemical Properties of Esters Esters are polar compounds that are incapable of hydrogen bonding with each other, resulting in lower boiling points compared to carboxylic acids . Small esters are somewhat soluble in water due to their ability to engage in hydrogen bonding with water molecules .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

ethyl 2-[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]-1,3-thiazole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O4S/c1-5-20-13(18)10-9-22-12(16-10)11-7-6-8-17(11)14(19)21-15(2,3)4/h9,11H,5-8H2,1-4H3/t11-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSFHQAFUFJAFEM-NSHDSACASA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC(=N1)C2CCCN2C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1=CSC(=N1)[C@@H]2CCCN2C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(1H-indol-3-yl)ethyl]-2,3,4,5,6-pentamethylbenzenesulfonamide](/img/structure/B2653852.png)

![N-[2-(4-chlorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N'-[(pyridin-3-yl)methyl]ethanediamide](/img/structure/B2653856.png)

![4-tert-butyl-N-[(5-{[(methylcarbamoyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]benzamide](/img/structure/B2653862.png)

![5-{bis[4-(tert-butyl)benzyl]amino}-1-(4-methylphenyl)-1H-pyrazole-4-carbonitrile](/img/structure/B2653867.png)

![tert-butyl N-[(3-tert-butylpyrrolidin-3-yl)methyl]carbamate](/img/structure/B2653873.png)